Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
Description
Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is a chemically modified derivative of gabapentin hydrochloride (2-[1-(aminomethyl)cyclohexyl]acetic acid hydrochloride), a well-established pharmaceutical agent used to treat epilepsy and neuropathic pain . The compound features a tert-butyl ester group in place of the free carboxylic acid found in gabapentin, which alters its physicochemical properties, such as solubility and lipophilicity. This modification is often employed in prodrug design to enhance bioavailability or stability . Its molecular formula is deduced as C₁₃H₂₄ClNO₂, with an estimated molecular weight of 279.81 g/mol (calculated by adding the tert-butyl group’s mass to gabapentin’s molecular weight of 207.70 g/mol ).
Properties
IUPAC Name |
tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-13(10-14)7-5-4-6-8-13;/h4-10,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPQNBHIZDIBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCCCC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Cyclohexanone: Cyclohexanone is reduced to cyclohexylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Acylation: The resulting cyclohexylamine is then acylated with tert-butyl acetoacetate to form tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various amine and alkyl derivatives.
Scientific Research Applications
Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
Larger rings like cyclohexane (target compound) offer conformational flexibility . Ester vs. Acid: The tert-butyl ester in the target compound reduces water solubility compared to gabapentin’s free acid but may improve membrane permeability . Ethyl esters (e.g., ) are more hydrolytically labile than tert-butyl esters, influencing metabolic stability. Substituent Effects: Methylamino groups () lower amine basicity, while aminomethyl groups (target compound, ) retain primary amine reactivity.
Physicochemical Properties :
- The tert-butyl group in the target compound likely enhances lipophilicity, making it suitable for central nervous system (CNS) drug candidates requiring blood-brain barrier penetration.
- Cyclopropane-containing analogs () exhibit unique reactivity due to ring strain, useful in material science.
Applications :
Biological Activity
Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group and a cyclohexane ring with an aminomethyl substitution, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H26N2O2
- Molecular Weight : 242.36 g/mol
- Structural Features : The compound contains a tert-butyl group, a cyclohexane ring, and an aminomethyl group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, influencing the activity of these biological molecules. This interaction modulates enzymatic functions and receptor activities, leading to various physiological effects.
Interaction Studies
Preliminary studies indicate that this compound may exhibit binding affinity to specific receptors or enzymes. These studies are essential for understanding the compound's mechanism of action and its potential therapeutic effects. For instance, it has been suggested that the compound may act as a competitive inhibitor for certain proton pumps, similar to established proton pump inhibitors like omeprazole .
Potential Applications
The compound's structural complexity allows for applications in drug development, particularly in the synthesis of peptide mimetics and other bioactive molecules. Its potential therapeutic applications include:
- Antiulcer Activity : The compound has shown promise in inhibiting gastric acid secretion, making it a candidate for treating gastric ulcers .
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity, which could be beneficial in developing new antibiotics.
- Anti-inflammatory Effects : The compound is also being studied for its anti-inflammatory properties, which could have implications in treating various inflammatory diseases.
Case Studies
- Antiulcer Activity : In one study, this compound was tested for its ability to inhibit gastric acid secretion in animal models. Results indicated a significant reduction in acid secretion compared to control groups .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated notable inhibition zones, suggesting strong antibacterial properties.
- Inflammation Model : A model of inflammation was utilized to assess the anti-inflammatory effects of the compound. It showed a marked decrease in inflammatory markers compared to untreated controls.
Data Table
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antiulcer Activity | Gastric acid secretion assay | Significant reduction in acid secretion |
| Antimicrobial | Zone of inhibition assay | Notable inhibition against several bacterial strains |
| Anti-inflammatory | Inflammatory marker assay | Decreased levels of inflammatory markers |
Q & A
Q. What are the key considerations for synthesizing tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride with high purity?
To achieve high-purity synthesis, prioritize:
- Protecting group strategies : The tert-butyl ester group is sensitive to acidic conditions, requiring protection during aminomethylation of the cyclohexane ring .
- Reaction optimization : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the cyclohexyl, tert-butyl, and acetamide backbone. The hydrochloride salt’s presence is indicated by protonation shifts in the aminomethyl group .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~287) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the cyclohexane ring and hydrogen bonding in the crystalline hydrochloride form .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor degradation via HPLC, noting hydrolysis of the tert-butyl ester or amine oxidation .
- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 2–10) to identify optimal storage conditions (e.g., refrigerated, desiccated) .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis yield and minimize side reactions?
- Factorial design : Vary parameters like temperature (0–25°C), solvent polarity (DCM vs. acetonitrile), and stoichiometry of the aminomethylation reagent. Use response surface modeling to identify optimal conditions .
- Failure mode analysis : Apply Taguchi methods to prioritize critical factors (e.g., reaction time, catalyst loading) that influence impurity formation (e.g., cyclohexane ring byproducts) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Orthogonal assays : Compare results from binding affinity assays (e.g., SPR) with functional cellular assays (e.g., cAMP modulation) to distinguish direct target engagement from off-target effects .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Simulate binding to cyclooxygenase or G-protein-coupled receptors using software like AutoDock Vina. Focus on the aminomethyl group’s electrostatic interactions with catalytic residues .
- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations to assess binding mode consistency .
Q. What methodologies differentiate heterogeneous vs. homogeneous catalytic pathways in its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
